- Studies on synthesis and antihypertensive activity of amlodipine derivatives, Zhongguo Yaoke Daxue Xuebao, 2001, 32(6), 412-417

Cas no 96-53-7 (2-Mercaptothiazoline)

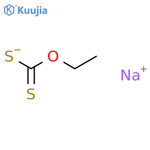

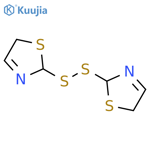

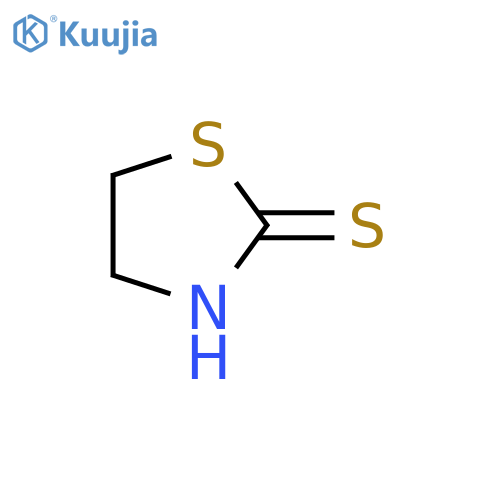

2-Mercaptothiazoline structure

商品名:2-Mercaptothiazoline

2-Mercaptothiazoline 化学的及び物理的性質

名前と識別子

-

- 2-Mercaptothiazoline

- 2-Thiazolinethiol

- Mercaptothiazoline

- thiazolidine-2-thione

- 2-Thiazoline-2-thiol

- 2-Mercapto-2-thiazoline

- 2-Thiazolidinethione

- 2-mercapto-4,5-dihydro-1,3-thiazole

- 2-mercapto-4,5-dihydro-thiazole

- 2-mercapto-thiazoline

- 2-Thiothiazolidone

- 2-Thiothiazoline

- 4,5-dihydro-1,3-thiazole-2-thiole

- H4MT

- Metabasal

- sancelent2mt

- Tetrahydrothiaz

- Thyroidan

- wr305

- 1,3-Thiazolidine-2-thione

- 4,5-dihydrothiazole-2-thiol

- 2-Thiozolidinethione

- 2-Thiazolidenethione

- Sancelent 2MT

- 4,5-Dihydro-2-mercaptothiazole

- Tetrahydrothiazole-2-thione

- 2(3H)-Thiazolethione, 4,5-dihydro-

- Thiazoline-2-thiol

- WR 305

- 4,5-Dihydro-1,3-thiazole-2-thiol

- 2-Mercapto-.DELTA.2-thiazoline

- Dihydro-2-thiazolethiol

- 1,3-Thiazolidin-2-thione

- 2-Mercapto-4,5-dihydrothiazole

- 2-Mercapto-Δ2-thiazoline

- 5-Isothiazolidinethione

- NSC 680

- Δ2-Thiazoline-2-thiol

- UPA7Y8938Q

- 2(3H)-Thiazolethione,5-dihydro-

- 25377-76-8

- 2-mercapto-1,3-thiazoline

- BBL027511

- 4,5-dihydro-2-mercapto-thiazole

- EN300-21459

- E77124

- A845606

- 4,5-Dihydro-thiazole-2-thiol

- DB-222217

- 96-53-7

- MFCD00126013

- WLN: T5M CS BHJ BSH

- AKOS000119225

- AKOS003622202

- 134469-06-0

- .DELTA.2-THIAZOLINE-2-THIOL

- SY353155

- SCHEMBL34680

- STL264201

- 2-thiazolidine thione

- 1,3-Thiazolidin-2-thione; 1,3-Thiazolidine-2-thione

- UNII-UPA7Y8938Q

- NSC680

- AI3-00986

- EINECS 246-918-7

- THIAZOLIDINE,2-THIONE

- Thiazolidin-2-thione

- mercapto-thiazoline

- CHEMBL2398099

- 2-Thiazoline-2-thiol,2-Mercaptothiazoline

- W-100141

- CS-0008464

- F0001-2300

- M0065

- 2-Thiazolethiol, dihydro-

- 4,5-Dihydro-1,3-thiazole-2-thiol #

- VS-08557

- EINECS 202-512-1

- 2-Thiazoline-2-thiol, 98%

- USAF A-10211

- AKOS025243618

- Dihydrothiazole-2-thiol

- NSC-680

- NS00021409

- InChI=1/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5

- DTXSID3059133

-

- MDL: MFCD00126013

- インチ: 1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)

- InChIKey: WGJCBBASTRWVJL-UHFFFAOYSA-N

- ほほえんだ: S=C1NCCS1

- BRN: 106332

計算された属性

- せいみつぶんしりょう: 118.986342g/mol

- ひょうめんでんか: 0

- XLogP3: 0.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 118.986342g/mol

- 単一同位体質量: 118.986342g/mol

- 水素結合トポロジー分子極性表面積: 69.4Ų

- 重原子数: 6

- 複雑さ: 71.2

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 薄い茶色、白い固体、臭いがします。

- 密度みつど: 1.235 (estimate)

- ゆうかいてん: 104.0 to 107.0 deg-C

- ふってん: 188.9°C at 760 mmHg

- フラッシュポイント: 68.1ºC

- 屈折率: 1.4826 (estimate)

- PH値: 6-7 (10g/l, H2O, 20℃)

- すいようせい: お湯に溶ける

- PSA: 69.42000

- LogP: 0.93650

- FEMA: 3291

- ようかいせい: CH 2 Cl 2およびほとんどの極性有機溶媒に可溶性である。CH 2 Cl 2によく用いられる。

2-Mercaptothiazoline セキュリティ情報

2-Mercaptothiazoline 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Mercaptothiazoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24807-1.0g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 1.0g |

$24.0 | 2023-02-14 | |

| Enamine | EN300-21459-0.05g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M496A-25g |

2-Mercaptothiazoline |

96-53-7 | 98% | 25g |

¥91.0 | 2022-05-30 | |

| Enamine | EN300-21459-1.0g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 1.0g |

$24.0 | 2023-07-10 | |

| Ambeed | A622122-25g |

4,5-Dihydrothiazole-2-thiol |

96-53-7 | 95% | 25g |

$11.0 | 2025-02-25 | |

| Life Chemicals | F0001-2300-2.5g |

2-Mercaptothiazoline |

96-53-7 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| abcr | AB177955-100 g |

2-Mercaptothiazoline, 97%; . |

96-53-7 | 97% | 100 g |

€57.20 | 2023-07-20 | |

| Enamine | EN300-21459-10.0g |

4,5-dihydro-1,3-thiazole-2-thiol |

96-53-7 | 95% | 10.0g |

$27.0 | 2023-07-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-500g |

2-Mercaptothiazoline |

96-53-7 | 98% | 500g |

¥276 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-100g |

2-Mercaptothiazoline |

96-53-7 | 98% | 100g |

¥60 | 2024-07-19 |

2-Mercaptothiazoline 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Sulfuric acid

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Synthesis of chrysanthemic amide containing lidinone-ring, Youji Huaxue, 2001, 21(5), 380-382

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 0 °C; 10 min, 0 °C; 0 °C → 250 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C

リファレンス

- Method for synthesizing Tebipenem intermediate, China, , ,

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 20 °C; 30 min, rt; 45 - 145 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C

リファレンス

- A study of synthesis of 2-mercaptothiazoline, Chongqing Shifan Daxue Xuebao, 2008, 25(4), 79-81

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ; 5 h, 80 °C

リファレンス

- Synthesis of thiazolidine-thiones, imino-thiazolidines and oxazolidines via the base promoted cyclisation of epoxy-sulfonamides and heterocumulenes, Organic & Biomolecular Chemistry, 2018, 16(3), 402-413

合成方法 8

はんのうじょうけん

1.1 Reagents: Sulfuric acid

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Two one-step methods for the synthesis of 2-thiazolidinethione, Huaxue Shiji, 2000, 22(6),

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Solvents: Water

リファレンス

- Mercapto amines. I. 2-Mercaptoethylamine and its N-substituted derivatives, Zhurnal Obshchei Khimii, 1958, 28, 2998-3004

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C

リファレンス

- Process for synthesis of Tebipenem Pivoxil side chain, China, , ,

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Semicarbazide Solvents: Methanol , Dichloromethane

リファレンス

- A mild and efficient cleavage of symmetrical disulfides using semicarbazide and thiosemicarbazide, Journal of Chemical Research, 1988, (8), 256-7

合成方法 14

はんのうじょうけん

1.1 Catalysts: 1H-Imidazolium, 3-butyl-1,2-dimethyl-, acetate (1:1) ; 6 h, 130 °C

リファレンス

- BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thiones, Wuli Huaxue Xuebao, 2018, 34(8), 952-958

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C; 100 °C → rt

リファレンス

- A Versatile Synthesis of Various Substituted Taurines from Vicinal Amino Alcohols and Aziridines, European Journal of Organic Chemistry, 2009, (33), 5841-5846

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; < 50 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled

リファレンス

- Synthesis of E-β-farnesene analogues containing five-membered azaheterocycles and their biological activity, Youji Huaxue, 2008, 28(4), 617-621

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 °C; 7 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- A Convenient Synthesis of New Annelated Pyrimidines and Their Biological Importance, Journal of Heterocyclic Chemistry, 2014, 51,

2-Mercaptothiazoline Raw materials

- Sodium Ethylxanthate (~90%)

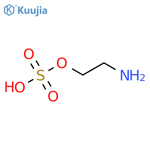

- 2-Aminoethyl hydrogen sulfate

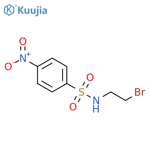

- Benzenesulfonamide, N-(2-bromoethyl)-4-nitro-

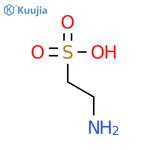

- Taurine

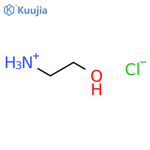

- 2-Aminoethan-1-ol hydrochloride

- Thiazole, 2,2′-dithiobis[2,5-dihydro-

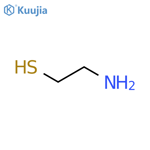

- Cysteamine

2-Mercaptothiazoline Preparation Products

2-Mercaptothiazoline サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:96-53-7)2-巯基噻唑啉(H1) 四氢噻唑硫酮

注文番号:LE25870681

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:50

価格 ($):discuss personally

2-Mercaptothiazoline 関連文献

-

1. Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analoguesFranco Cristiani,Francesco A. Devillanova,Gaetano Verani J. Chem. Soc. Perkin Trans. 2 1977 324

-

Monize M. da Silva,Mariana S. de Camargo,Rodrigo S. Correa,Silvia Castelli,Rone A. De Grandis,Jessica E. Takarada,Eliana A. Varanda,Eduardo E. Castellano,Victor M. Deflon,Marcia R. Cominetti,Alessandro Desideri,Alzir A. Batista Dalton Trans. 2019 48 14885

-

3. Synthesis of novel streptonigrin 2-amide derivatives with 3,3′-(phenylphosphoryl)bis(1,3-thiazolidine-2-thione)Tadayo Miyasaka,Satoshi Hibino,Yoshio Inouye,Shoshiroh Nakamura J. Chem. Soc. Perkin Trans. 1 1986 479

-

Razia Sultana,Tarlok S. Lobana,Alfonso Castineiras RSC Adv. 2015 5 100579

-

5. Studies on the structure of some derivatives of 1,3-thiazolidine-2-thione and Δ2-1,3-thiazoline-2-thiolEiichi Fujita,Yoshimitsu Nagao,Kaoru Seno,Sachiko Takao,Tadayo Miyasaka,Michio Kimura,William H. Watson J. Chem. Soc. Perkin Trans. 1 1981 914

96-53-7 (2-Mercaptothiazoline) 関連製品

- 69353-03-3((2-sulfanylethyl)carbamodithioic acid)

- 18879-98-6(Ethylcarbamodithioic acid)

- 3063-20-5(Carbamic acid, ethyldithio-, compd. with ethylamine (1:1))

- 96-53-7(2-Mercaptothiazoline)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-53-7)2-Mercaptothiazoline

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-53-7)2-Mercaptothiazoline

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ